molecular formula C14H28O B13830523 2-Ethoxy-1-methyl-4-(2-methylbutan-2-yl)cyclohexane

2-Ethoxy-1-methyl-4-(2-methylbutan-2-yl)cyclohexane

Cat. No.: B13830523
M. Wt: 212.37 g/mol
InChI Key: KBWPITARTNOMOA-UHFFFAOYSA-N
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Description

2-Ethoxy-1-methyl-4-(2-methylbutan-2-yl)cyclohexane is an organic compound with the molecular formula C13H26O It is a cyclohexane derivative with an ethoxy group, a methyl group, and a 2-methylbutan-2-yl group attached to the cyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethoxy-1-methyl-4-(2-methylbutan-2-yl)cyclohexane can be achieved through several synthetic routes. One common method involves the alkylation of cyclohexane derivatives. For example, the ethoxy group can be introduced via an etherification reaction using ethanol and an appropriate catalyst. The methyl and 2-methylbutan-2-yl groups can be introduced through Friedel-Crafts alkylation reactions using methyl chloride and 2-methylbutan-2-yl chloride, respectively, in the presence of a Lewis acid catalyst such as aluminum chloride .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The use of continuous flow reactors and advanced separation techniques such as distillation and chromatography can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Ethoxy-1-methyl-4-(2-methylbutan-2-yl)cyclohexane can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)

    Substitution: Sodium hydroxide (NaOH), sodium ethoxide (NaOEt)

Major Products Formed

Scientific Research Applications

2-Ethoxy-1-methyl-4-(2-methylbutan-2-yl)cyclohexane has several scientific research applications:

    Chemistry: Used as a starting material or intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals, fragrances, and flavoring agents.

Mechanism of Action

The mechanism of action of 2-Ethoxy-1-methyl-4-(2-methylbutan-2-yl)cyclohexane involves its interaction with specific molecular targets and pathways. For example, in biological systems, the compound may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact mechanism depends on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • 1-Ethoxy-4-(2-methylbutan-2-yl)cyclohexane
  • 1-Methyl-4-(2-methylbutan-2-yl)cyclohexane
  • 2-Ethoxy-1-methylcyclohexane

Uniqueness

2-Ethoxy-1-methyl-4-(2-methylbutan-2-yl)cyclohexane is unique due to the presence of both an ethoxy group and a 2-methylbutan-2-yl group on the cyclohexane ring. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C14H28O

Molecular Weight

212.37 g/mol

IUPAC Name

2-ethoxy-1-methyl-4-(2-methylbutan-2-yl)cyclohexane

InChI

InChI=1S/C14H28O/c1-6-14(4,5)12-9-8-11(3)13(10-12)15-7-2/h11-13H,6-10H2,1-5H3

InChI Key

KBWPITARTNOMOA-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C)C1CCC(C(C1)OCC)C

Origin of Product

United States

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